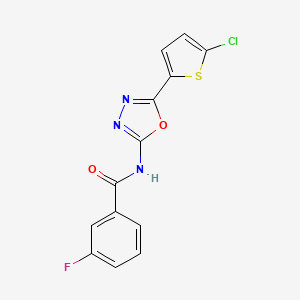

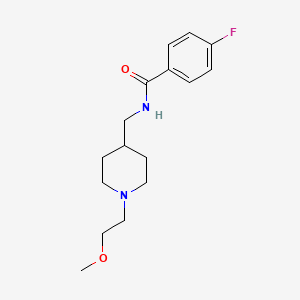

![molecular formula C18H18N4O3 B2828198 3-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034507-62-3](/img/structure/B2828198.png)

3-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one” is a complex organic molecule. It seems to be related to a class of compounds known as HBV capsid assembly modulators . These compounds are designed and synthesized for their anti-HBV activity .

Scientific Research Applications

Synthesis and Antibacterial Activity

- A series of 2-pyrazolines, including compounds related to 3-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one, have been synthesized from α,β-unsaturated ketones. These compounds have been studied for their antimicrobial activity against various organisms including E. coli and P. aeruginosa (Gram-negative bacteria), S. aureus (Gram-positive bacteria), and C. albicans (yeast-like fungus). The compounds showed promising results in antimicrobial activity studies (Hassan, 2013).

Antimicrobial and QSAR Studies

- Novel analogs, structurally similar to this compound, have been designed, synthesized, and evaluated for their antibacterial activity. Compounds in this series displayed promising activity against Staphylococcus aureus and Bacillus subtilis. Additionally, quantitative structure–activity relationship (QSAR) studies were conducted to understand the relationship between molecular structure and antibacterial activity (Palkar et al., 2017).

Synthesis and Reactivity Studies

- Research into the synthesis and reactivity of benzothiazolyl compounds, closely related to the subject compound, highlights the diversity and potential of these compounds in creating a range of biologically active molecules. This area of research is critical in understanding the broader applications of such compounds in medicinal chemistry (Farag et al., 1996).

Antimicrobial and Anti-inflammatory Agents

- A study focusing on the synthesis of novel pyrazole, isoxazole, and benzothiazepine derivatives, structurally related to the compound , demonstrated their potential as antimicrobial and anti-inflammatory agents. This research contributes to understanding the therapeutic applications of such compounds (Kendre et al., 2015).

Antioxidant Activity

- Research into pyrimidine-containing heterocycles, related to the compound , has shown that these synthesized compounds possess potent antioxidant activity. This finding is significant for understanding the potential use of such compounds in treating oxidative stress-related diseases (Salem et al., 2016).

Antiviral Activity

- Studies on the conversion of furanone derivatives into heterocyclic systems, including those structurally similar to the compound , have revealed their potential antiviral activity against viruses like HAV and HSV-1. This research is valuable for exploring new antiviral agents (Hashem et al., 2007).

Future Directions

The future directions for this compound could involve further design and synthesis of related compounds, as well as more detailed evaluation of their anti-HBV activity . The chiral separation of related compounds was conducted successfully, and certain isomers were identified to be much more active . This suggests that future research could focus on these more active isomers.

Mechanism of Action

Target of Action

The primary target of this compound is the Hepatitis B Virus (HBV) capsid . The HBV capsid plays a crucial role in the viral life cycle, making it an attractive target for antiviral therapy .

Mode of Action

This compound acts as a capsid assembly modulator (CAM) . It interacts with the HBV capsid, disrupting its normal assembly process . This disruption prevents the virus from successfully packaging its genetic material, thereby inhibiting its ability to replicate .

Biochemical Pathways

The compound’s action on the HBV capsid affects the viral replication pathway . By disrupting capsid assembly, the compound prevents the virus from producing new copies of itself . This has a downstream effect of reducing the viral load in the body .

Pharmacokinetics

The compound exhibits excellent anti-HBV activity, low cytotoxicity, and accepted oral pharmacokinetic (PK) profiles . This suggests that it is well-absorbed and distributed in the body, and it is effective at inhibiting HBV replication without causing significant harm to host cells .

Result of Action

The result of the compound’s action is a reduction in HBV replication . This leads to a decrease in the viral load, which can help to alleviate the symptoms of HBV infection and slow the progression of the disease .

properties

IUPAC Name |

3-[2-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-oxoethyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c23-17(11-21-15-3-1-2-4-16(15)25-18(21)24)20-7-8-22-13(10-20)9-14(19-22)12-5-6-12/h1-4,9,12H,5-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVATYRJMUPSJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN3CCN(CC3=C2)C(=O)CN4C5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/no-structure.png)

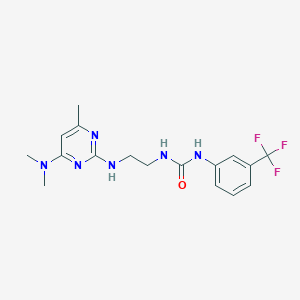

![N-(2,4-difluorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide](/img/structure/B2828123.png)

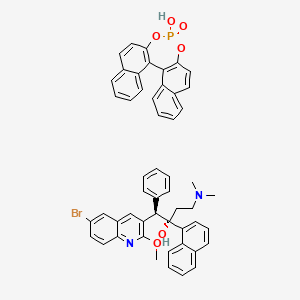

![Methyl 2-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate](/img/structure/B2828124.png)

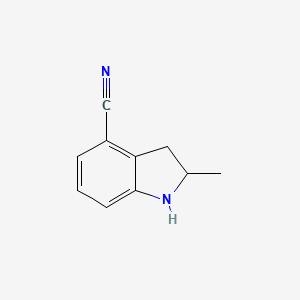

![{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}(thiomorpholin-4-yl)methanone](/img/structure/B2828125.png)

![6-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2828126.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2828127.png)

![N-(3,4-dichlorophenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2828131.png)

![N-(4-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2828135.png)